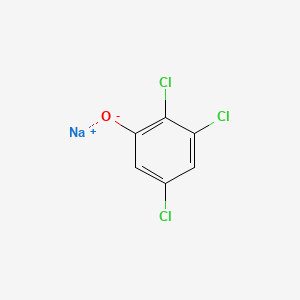
Sodium 2,3,5-trichlorophenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,3,5-trichlorophenolate: is a chemical compound with the molecular formula C6H2Cl3O.Na . It is a sodium salt derived from 2,3,5-trichlorophenol, a chlorinated phenol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Batch Process: In an industrial setting, the batch process is commonly used, where phenol and chlorine gas are reacted in large reactors under controlled temperature and pressure conditions.
Continuous Process: Continuous production methods involve a continuous feed of reactants and the continuous removal of the product, ensuring a steady production rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding phenol derivative.
Substitution: Substitution reactions involve replacing one or more chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Products include carboxylic acids and phenolic acids.
Reduction: The primary product is 2,3,5-trichlorophenol.
Substitution: Substituted phenols and other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 2,3,5-trichlorophenolate is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It is employed in biological studies to investigate the effects of chlorinated phenols on various biological systems. Medicine: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of drugs. Industry: It finds applications in the production of pesticides, herbicides, and other industrial chemicals.
Wirkmechanismus
The mechanism by which sodium 2,3,5-trichlorophenolate exerts its effects involves its interaction with molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
Sodium 2,4,5-trichlorophenolate: This compound is structurally similar but has different positions of chlorine atoms on the phenol ring.
Sodium 2,3,4-trichlorophenolate: Another positional isomer with chlorine atoms at different positions.
Uniqueness: Sodium 2,3,5-trichlorophenolate is unique due to its specific arrangement of chlorine atoms, which influences its reactivity and biological activity compared to its isomers.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
20226-63-5 |
|---|---|
Molekularformel |
C6H2Cl3NaO |
Molekulargewicht |
219.4 g/mol |
IUPAC-Name |
sodium;2,3,5-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-4(8)6(9)5(10)2-3;/h1-2,10H;/q;+1/p-1 |
InChI-Schlüssel |
CZAHHQCARWJIIX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C(=C1[O-])Cl)Cl)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


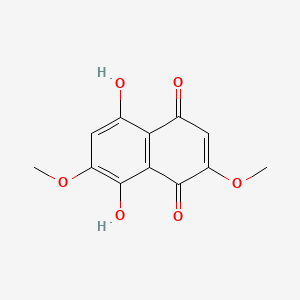
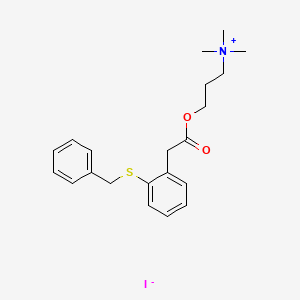
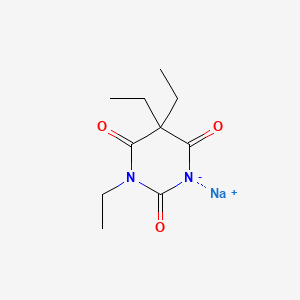

![2-[[5-[1-Hydroxy-3-(4-methoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B15342115.png)
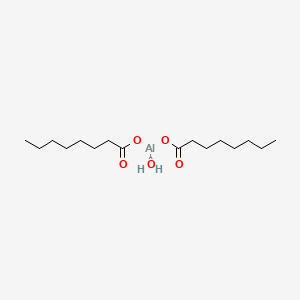
![3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one](/img/structure/B15342133.png)
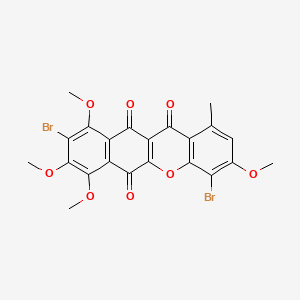



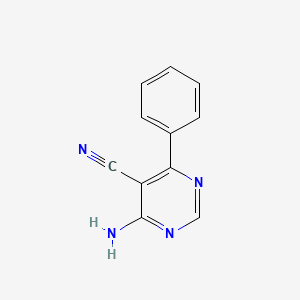
![(5E)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15342167.png)
![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)
